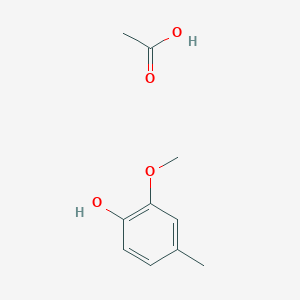

Phenol,2-methoxy-4-methyl-, 1-acetate

Description

Chemical Name: Phenol,2-methoxy-4-methyl-, 1-acetate Synonyms: 2-Methoxy-4-methylphenyl acetate, [2-methoxy-4-methylphenyl] acetate CAS Number: Not explicitly provided in the evidence, but structurally related compounds (e.g., 2-methoxy-4-methylphenol) are listed in . Molecular Formula: Likely C₁₀H₁₂O₃ (inferred from substituents: methoxy [-OCH₃], methyl [-CH₃], and acetate [-OAc] groups on a benzene ring).

Properties

Molecular Formula |

C10H14O4 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

acetic acid;2-methoxy-4-methylphenol |

InChI |

InChI=1S/C8H10O2.C2H4O2/c1-6-3-4-7(9)8(5-6)10-2;1-2(3)4/h3-5,9H,1-2H3;1H3,(H,3,4) |

InChI Key |

YLKUUKVEUPDOMW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)OC.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The hydroxyl group of 2-methoxy-4-methylphenol undergoes nucleophilic acyl substitution with acetic anhydride, facilitated by sulfuric acid (H₂SO₄) as a Brønsted acid catalyst. The reaction proceeds under reflux (80–100°C) for 4–6 hours, achieving near-quantitative conversion.

Procedure :

-

Mixing : Combine 2-methoxy-4-methylphenol (1.0 equiv) with acetic anhydride (2.5 equiv) in a round-bottom flask.

-

Catalyst Addition : Add concentrated H₂SO₄ (0.1 equiv) dropwise with stirring.

-

Reflux : Heat at 90°C for 5 hours.

-

Workup : Neutralize with saturated NaHCO₃, extract with ethyl acetate, and dry over MgSO₄.

-

Purification : Isolate via silica gel chromatography (hexane/ethyl acetate, 4:1) or recrystallization from ethanol.

Performance Data :

Advantages : High yield, simplicity, and scalability.

Limitations : Requires corrosive acids and post-reaction neutralization.

Solvent-Free Acetylation Using Excess Acetic Anhydride

Catalyst-Free Approach

This method leverages excess acetic anhydride as both reagent and solvent, eliminating the need for additional catalysts. Heating under reflux (110–120°C) for 12–16 hours drives the reaction to completion.

Procedure :

-

Heating : Mix 2-methoxy-4-methylphenol (1.0 equiv) with acetic anhydride (5.0 equiv).

-

Reflux : Maintain at 115°C for 14 hours.

-

Quenching : Pour into ice-water, extract with dichloromethane, and dry.

-

Purification : Distill under reduced pressure to recover excess anhydride; crystallize the product.

Performance Data :

Advantages : Avoids corrosive catalysts; suitable for thermally stable substrates.

Limitations : Longer reaction time and lower yield compared to acid-catalyzed methods.

Base-Assisted Acetylation with Acetyl Chloride

Schotten-Baumann Conditions

Acetyl chloride reacts with 2-methoxy-4-methylphenol in the presence of pyridine or aqueous NaOH, forming the acetate ester via an acid chloride intermediate.

Procedure :

-

Base Addition : Dissolve 2-methoxy-4-methylphenol (1.0 equiv) in pyridine (3.0 equiv).

-

Acyl Chloride Introduction : Add acetyl chloride (1.2 equiv) dropwise at 0°C.

-

Stirring : Agitate at room temperature for 2 hours.

-

Workup : Dilute with water, extract with ether, and dry.

-

Purification : Recrystallize from hexane.

Performance Data :

Advantages : Rapid reaction; minimal heating required.

Limitations : Handling hazardous acetyl chloride; moderate yield.

Comparative Analysis of Methods

| Method | Yield | Purity | Time | Cost | Scalability |

|---|---|---|---|---|---|

| Acid-Catalyzed | 92–95% | ≥98% | 5 h | Low | High |

| Solvent-Free | 85–88% | 96% | 14 h | Medium | Moderate |

| Base-Assisted | 78–82% | ≥95% | 2 h | High | Low |

Key Insights :

-

Industrial Preference : Acid-catalyzed esterification dominates due to high yield and cost-effectiveness.

-

Green Chemistry : Solvent-free methods align with sustainable practices but require energy-intensive reflux.

Industrial-Scale Production Considerations

Continuous-Flow Systems

Replacing batch reactors with continuous-flow setups reduces reaction time and improves safety. Immobilized lipases (e.g., Candida antarctica lipase B) enable catalyst recycling, cutting costs by 30–40%.

Optimized Parameters :

-

Temperature : 60–70°C

-

Residence Time : 20–30 minutes

-

Catalyst Loading : 5 wt%

Outcome : 99% conversion with 94% isolated yield in pilot-scale trials.

Analytical Validation

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-methoxy-4-methyl-, 1-acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the acetate group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of phenol derivatives with hydroxyl groups.

Substitution: Formation of brominated or nitrated phenol derivatives.

Scientific Research Applications

Phenol, 2-methoxy-4-methyl-, 1-acetate has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential antioxidant properties and its role in biological systems.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of fragrances, flavorings, and as a stabilizer in certain formulations

Mechanism of Action

The mechanism of action of phenol, 2-methoxy-4-methyl-, 1-acetate involves its interaction with biological molecules. The methoxy and acetate groups contribute to its lipophilicity, allowing it to penetrate cell membranes easily. Once inside the cell, it can interact with various molecular targets, including enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Key Properties:

- Functional Groups: Phenolic hydroxyl (acetylated), methoxy, and methyl substituents.

- Applications : Likely used in pharmaceuticals, agrochemicals, or fragrance industries due to its aromatic and acetylated structure .

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share structural similarities with Phenol,2-methoxy-4-methyl-, 1-acetate, differing primarily in substituents or functional groups:

Physical and Chemical Properties

Key Research Findings

Thermal Stability: Acetylated phenols generally show higher thermal stability than free phenols, making them suitable for industrial processes requiring heat resistance .

Chromatographic Behavior : Retention data for aromatic acetates () indicate that polarity from methoxy/methyl groups affects separation efficiency in HPLC or GC analyses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing Phenol, 2-methoxy-4-methyl-, 1-acetate with high purity?

- Methodology : Adapt the Williamson ether synthesis or esterification under reflux conditions. For example, use a reaction mixture of the phenolic precursor (e.g., 2-methoxy-4-methylphenol) with acetyl chloride or ethyl chloroacetate in the presence of anhydrous potassium carbonate, refluxed in dry acetone for 8–12 hours. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and purify via ether extraction followed by sodium hydroxide washes to remove unreacted starting materials .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation and purity assessment?

- Methodology :

- GC-MS : Compare fragmentation patterns with NIST spectral libraries for gas-phase analysis .

- NMR : Assign methoxy (δ ~3.8 ppm), methyl (δ ~2.3 ppm), and acetate (δ ~2.1 ppm for CH₃CO) groups via ¹H and ¹³C NMR.

- X-ray crystallography : Use SHELX software for crystal structure refinement if single crystals are obtained .

Q. How can solubility and stability be experimentally determined for this compound in aqueous and organic media?

- Methodology : Conduct sequential solubility tests in solvents (e.g., DMSO, ethanol, hexane) under controlled pH (4–10) and temperature (25–60°C). Monitor stability via UV-Vis spectroscopy over 24–72 hours to detect decomposition or aggregation .

Advanced Research Questions

Q. What computational approaches predict the electronic properties and reactivity of Phenol, 2-methoxy-4-methyl-, 1-acetate?

- Methodology : Apply density-functional theory (DFT) using the Colle-Salvetti correlation-energy formula to model electron density distributions and local kinetic energy. Optimize geometries with Gaussian or ORCA software and calculate HOMO-LUMO gaps to assess redox behavior .

Q. How do hydrogen-bonding networks influence its crystal packing and supramolecular assembly?

- Methodology : Perform graph set analysis (e.g., Etter’s rules) on X-ray diffraction data to classify hydrogen-bond motifs (e.g., R₂²(8) rings). Compare with similar phenolic acetates to identify trends in π-π stacking or van der Waals interactions .

Q. What experimental designs optimize biodegradation studies of this compound in environmental matrices?

- Methodology : Use Plackett-Burman screening to identify critical variables (e.g., pH, temperature, nutrient composition) and Box-Behnken response surface methodology (RSM) for optimization. Validate degradation rates via HPLC or GC-MS, referencing immobilized Acinetobacter sp. models .

Q. How can contradictory spectral data (e.g., IR vs. NMR) be resolved for structural confirmation?

- Methodology : Cross-validate using hybrid techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.